N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Description
N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds contain a benzimidazole moiety where its imidazole ring is attached to a phenyl group . This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C25H22N4O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-16-22(24(30)27-18-12-14-19(31-2)15-13-18)23(17-8-4-3-5-9-17)29-21-11-7-6-10-20(21)28-25(29)26-16/h3-15,23H,1-2H3,(H,26,28)(H,27,30) |
InChI Key |
AWAHGSLTRIODQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method is the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent . The starting material, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, is prepared by coupling 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Cyclization: The compound can be synthesized through cyclization reactions involving reductive cyclizing agents like sodium dithionite.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It shows promise as an antiproliferative agent against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. It can inhibit oxidative stress, thereby preventing aberrant cell growth without causing significant toxicity . The compound’s antiproliferative activity is not directly related to its ability to inhibit oxidative stress but may involve other pathways .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: This compound is synthesized using a similar ‘one-pot’ reductive cyclization method and exhibits similar biological activities.
Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides: These compounds show antiproliferative and antioxidative activities, similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
